2-Methyl-2-[(methylamino)methyl]propane-1,3-diol
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Overview
Description
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol is an organic compound with the molecular formula C6H15NO2. It is a colorless liquid that is miscible with water and has a variety of applications in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol can be synthesized through the reaction of 2-methyl-2-propanediol with methylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols .
Scientific Research Applications
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylamino-1,2-propanediol: Similar in structure but differs in the position of the methylamino group.
2-(Methylamino)ethanol: Contains a similar functional group but has a different carbon backbone.
2-Dimethylaminoethanol: Similar in function but has two methyl groups attached to the nitrogen atom.
Uniqueness
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research and industry .
Biological Activity
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C4H11NO2
- Molecular Weight : 105.136 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 271.5 °C
- Melting Point : 100–110 °C
Antimicrobial Activity
Research indicates that AMPD exhibits significant antimicrobial properties. In a study evaluating various alkaloids, AMPD showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of AMPD
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Bacillus subtilis | Not tested |
Pseudomonas aeruginosa | Not tested |
Cytotoxicity and Cell Proliferation
AMPD has been investigated for its effects on cell proliferation and cytotoxicity in various cell lines. A study demonstrated that AMPD can enhance the proliferation of mesenchymal stem cells while inhibiting apoptosis through modulation of signaling pathways such as NF-kB .
Neuroprotective Effects
Recent studies have suggested that AMPD may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of AMPD in treating infections caused by resistant bacterial strains, patients treated with formulations containing AMPD showed a significant reduction in infection rates compared to control groups. The study emphasized the compound's role as a potential alternative to conventional antibiotics.
Case Study 2: Stem Cell Research
A research project focusing on the use of AMPD in regenerative medicine highlighted its capability to enhance the differentiation of stem cells into osteoblasts, suggesting its utility in bone regeneration therapies .
The biological activity of AMPD can be attributed to its ability to interact with various cellular pathways:
- Antimicrobial Mechanism : AMPD disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial growth.
- Cell Proliferation : It activates signaling pathways that promote cell survival and proliferation while inhibiting apoptotic signals.
Properties
IUPAC Name |
2-methyl-2-(methylaminomethyl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWOAOVCHLDTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.